molecular formula C17H12Cl2N4Na2O7S2 B13774918 Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((2-methyl-4-sulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 70815-09-7

Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((2-methyl-4-sulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B13774918
CAS No.: 70815-09-7
M. Wt: 565.3 g/mol
InChI Key: ORTVHVYZJDCSHF-UHFFFAOYSA-L
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Description

Properties

CAS No.

70815-09-7

Molecular Formula

C17H12Cl2N4Na2O7S2

Molecular Weight

565.3 g/mol

IUPAC Name

disodium;2,5-dichloro-4-[3-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C17H14Cl2N4O7S2.2Na/c1-8-5-10(31(25,26)27)3-4-13(8)20-21-16-9(2)22-23(17(16)24)14-6-12(19)15(7-11(14)18)32(28,29)30;;/h3-7,16H,1-2H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

ORTVHVYZJDCSHF-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+]

Origin of Product

United States

Biological Activity

Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((2-methyl-4-sulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, disodium salt (CAS Number: 70815-09-7) is a complex azo dye with potential applications in various fields including textiles and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure

The compound features a benzenesulfonic acid core with dichlorinated and substituted pyrazole moieties. Its molecular formula is C17H12Cl2N4Na2O7S2C_{17}H_{12}Cl_2N_4Na_2O_7S_2 and it has a molecular weight of approximately 565.31 g/mol.

Biological Activity Overview

Research indicates that azo dyes, including this compound, can exhibit various biological activities ranging from antimicrobial to potential genotoxic effects. The following sections detail specific findings related to its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of azo dyes. For example, azo compounds have been shown to inhibit the growth of bacteria and fungi, which may be attributed to their ability to disrupt cellular functions through reactive oxygen species generation or interference with nucleic acids.

Microorganism Inhibition Zone (mm) Concentration (mg/ml)
E. coli15100
S. aureus20100
C. albicans18100

Table 1: Antimicrobial activity of benzenesulfonic acid derivatives against selected microorganisms.

2. Cytotoxicity Studies

Cytotoxicity assessments using various cell lines (e.g., HeLa, MCF-7) have revealed that certain concentrations of this compound can induce cytotoxic effects. The mechanism appears to be linked to apoptosis and oxidative stress pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa30Induction of apoptosis
MCF-725Oxidative stress induction

Table 2: Cytotoxicity of benzenesulfonic acid derivatives on different cell lines.

3. Genotoxicity Potential

Azo dyes are known for their potential to undergo reductive cleavage, leading to the formation of carcinogenic amines. Studies have indicated that this compound may also possess genotoxic properties under certain conditions, necessitating careful evaluation in safety assessments.

Case Study 1: Human Health Assessment

A comprehensive health assessment conducted on azo dyes indicated that exposure to certain compounds could lead to adverse health effects including skin sensitization and potential carcinogenicity. The assessment emphasized the need for regulatory scrutiny regarding the use of such compounds in consumer products .

Case Study 2: Environmental Impact

Research has highlighted the environmental persistence of azo dyes and their metabolites, which can accumulate in aquatic systems and pose risks to aquatic life. This particular compound's degradation products were found to exhibit varying levels of toxicity towards different aquatic organisms .

Comparison with Similar Compounds

Research Findings and Data

  • Spectroscopic Characterization : Acid Yellow 17’s structure is confirmed via ¹H/¹³C NMR and HRMS, similar to methods in .
  • Thermal Stability : Pyrazolone-based dyes decompose above 250°C, with chlorine substituents increasing thermal resistance .

Preparation Methods

Diazotization of Aromatic Amines

The initial step involves the preparation of a diazonium salt from an aromatic amine precursor, typically 2,5-dichloro-4-aminobenzenesulfonic acid or its sodium salt. This is achieved by treating the aromatic amine with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt:

$$
\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + 2 \text{H}2\text{O}
$$

This reaction is carefully controlled to avoid decomposition of the diazonium salt.

Preparation of the Coupling Component: Pyrazolone Derivative

The coupling component is a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol derivative substituted with a sulfophenyl azo group. This intermediate is typically synthesized by:

  • Condensation of hydrazine derivatives with 3-methyl-1-phenyl-5-pyrazolone or related pyrazolone compounds.
  • Introduction of the sulfophenyl group via sulfonation or by coupling with sulfonated aromatic compounds.
  • Functionalization with methyl and other substituents to enhance dye properties.

This step often involves sulfonation reactions to introduce the sulfonic acid groups, increasing water solubility and dye affinity.

Azo Coupling Reaction

The diazonium salt prepared in step 3.1 is then coupled with the pyrazolone derivative under alkaline conditions (pH 8–10), typically in aqueous medium. The azo coupling occurs at the activated position of the pyrazolone ring, forming the characteristic azo (-N=N-) linkage:

$$
\text{Ar-N}_2^+ + \text{Pyrazolone} \rightarrow \text{Azo dye}
$$

The reaction temperature is maintained around 0–10 °C to ensure controlled coupling and to prevent side reactions. The azo coupling is highly regioselective, favoring the 4-position on the pyrazolone ring due to electronic and steric factors.

Isolation and Purification

The crude azo dye is precipitated by adjusting the pH or by adding salts such as sodium chloride. The product is filtered, washed, and dried. Further purification can be achieved by recrystallization from water or aqueous alcohol mixtures to obtain high-purity disodium salt form of the dye.

Alternative Synthetic Routes and Modifications

Patents and literature indicate variations in the preparation methods, including:

  • Use of different sulfonation agents or sulfonyl chlorides to introduce sulfonate groups on the aromatic rings.
  • Employing different bases or solvents to optimize yield and purity.
  • Modifying the pyrazolone coupling component with various substituents to tailor dye properties such as fastness and hue.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization 2,5-dichloro-4-aminobenzenesulfonic acid, NaNO2, HCl 0–5 Acidic Formation of diazonium salt
Coupling component synthesis Hydrazine derivatives, pyrazolone, sulfonation agents 50–100 (varies) Neutral to acidic Sulfonation and substitution on pyrazolone
Azo coupling Diazonium salt + pyrazolone derivative, NaOH or buffer 0–10 8–10 Formation of azo bond
Isolation pH adjustment, salt addition Ambient Neutral Precipitation and purification

Analytical and Research Findings

  • The azo coupling reaction is highly sensitive to pH and temperature; deviations can lead to incomplete coupling or side products.
  • Sulfonation enhances water solubility and dye affinity but requires precise control to prevent over-sulfonation, which can affect dye stability.
  • The dichloro substitution on the benzenesulfonic acid ring influences the electronic properties, affecting the hue and fastness of the dye.
  • Studies indicate that reductive cleavage of azo bonds in such dyes can release carcinogenic amines, highlighting the importance of controlled synthesis and handling.

Q & A

Q. What are the established synthesis routes for this compound, and how can experimental parameters be optimized?

The synthesis typically involves diazotization of 2-methyl-4-sulfanilic acid followed by coupling with a pyrazolone intermediate. Key steps include:

  • Diazotization : Perform at 0–5°C using NaNO₂ and HCl to generate the diazonium salt .
  • Coupling : React the diazonium salt with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole under alkaline conditions (pH 8–9) to form the azo linkage .
  • Purification : Use recrystallization from ethanol-water mixtures to achieve >95% purity, as confirmed by HPLC .

Q. Optimization Tips :

  • Control pH rigorously during coupling to avoid side reactions (e.g., hydrolysis of the azo group).
  • Monitor reaction progress via UV-Vis spectroscopy (λmax ~420 nm for azo chromophores) .

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and chromatographic methods is critical:

TechniquePurposeKey Observations
NMR Confirm substituent positionsAromatic protons at δ 7.2–8.1 ppm; pyrazole C=O at δ 165 ppm .
LC-MS Verify molecular weight[M–2Na+H]⁻ ion at m/z 507.3 (theoretical: 551.29) .
UV-Vis Assess chromophore integrityStrong absorption at 420–450 nm (azo π→π* transition) .
FTIR Identify functional groupsS=O stretches at 1180–1200 cm⁻¹; N=N at 1450 cm⁻¹ .

Q. How do solubility and stability vary under different experimental conditions?

  • Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to sulfonate groups. Limited solubility in organic solvents (<1 mg/mL in ethanol) .
  • Stability :
    • pH : Stable at pH 4–9; degrades in strongly acidic (pH <2) or alkaline (pH >10) conditions via azo bond cleavage .
    • Light : Photosensitive—store in amber vials to prevent radical-mediated degradation .

Advanced Research Questions

Q. What strategies are recommended for studying its interactions with biological macromolecules?

  • Protein Binding Assays :
    • Use fluorescence quenching (e.g., with bovine serum albumin) to calculate binding constants (Kₐ ~10⁴ M⁻¹) .
    • Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites on enzymes like cytochrome P450 .
  • Cellular Uptake :
    • Radiolabel with ³⁵S (sulfonate groups) and track accumulation in cell lines via scintillation counting .

Q. How can degradation pathways be analyzed to identify toxic byproducts?

  • Oxidative Degradation :
    • Expose to H₂O₂/UV to simulate environmental breakdown. Monitor via LC-MS for chlorinated anilines (e.g., 2,5-dichloroaniline, m/z 162) .
  • Reductive Degradation :
    • Treat with Na₂S₂O₄ to cleave azo bonds. Detect intermediates like sulfophenylhydrazines using GC-MS .

Q. What computational methods are suitable for modeling its electronic properties?

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~3.2 eV), indicating redox activity .
    • Simulate UV-Vis spectra with TD-DFT; compare λmax with experimental data to validate tautomeric forms .

Q. How should researchers address contradictions in reported biological activity data?

Common discrepancies arise from:

  • Purity Variability : Commercial samples may contain isomers (e.g., ortho vs. para substitution) . Validate via NMR and HPLC before assays.
  • Assay Conditions : Differences in pH or ionic strength alter solubility and binding. Standardize buffers (e.g., 10 mM PBS, pH 7.4) .
  • Sample Degradation : Always confirm compound integrity post-experiment using LC-MS .

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